N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide (CAS: 303133-95-1, molecular formula: C₁₃H₁₁ClN₂O₅S) is a sulfonamide derivative synthesized via the reaction of benzenesulfonyl chloride with 5-chloro-2-methoxyaniline in aqueous sodium carbonate . Its crystal structure (orthorhombic, space group Pna2₁) reveals a planar sulfonamide group with a dihedral angle of 81.4° between the sulfonyl benzene and the substituted aniline ring . The methoxy and chloro substituents at the 2- and 5-positions of the phenyl ring contribute to its electronic profile, enhancing hydrogen bonding via the –NH group and nitro oxygen atoms . The compound has been investigated for biological activities, including antiurease and lipoxygenase inhibition, with derivatives showing enhanced efficacy .
Properties
Molecular Formula |
C13H11ClN2O5S |
|---|---|
Molecular Weight |
342.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-12-7-6-9(14)8-10(12)15-22(19,20)13-5-3-2-4-11(13)16(17)18/h2-8,15H,1H3 |
InChI Key |
SHTONDFNULJRHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Reactants :
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5-Chloro-2-methoxyaniline (1.0 equiv.)
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2-Nitrobenzenesulfonyl chloride (1.2 equiv.)
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Base: Pyridine or triethylamine (2.0 equiv.)
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure :
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Dissolve the aniline derivative in anhydrous DCM at 0–5°C.
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Add the sulfonyl chloride portion-wise, followed by the base.
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Stir at room temperature for 4–6 hours.
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Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
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Key Observations:
-
Excess sulfonyl chloride ensures complete conversion.
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Pyridine acts as both a base and catalyst, neutralizing HCl byproducts.
Alternative Pathway: Nitro Group Introduction Post-Sulfonylation
For cases where 2-nitrobenzenesulfonyl chloride is unavailable, the nitro group can be introduced after sulfonylation.
Steps:
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Sulfonylation : React 5-chloro-2-methoxyaniline with benzenesulfonyl chloride to form N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
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Nitration : Treat the intermediate with fuming nitric acid (HNO₃/H₂SO₄) at 0–10°C to introduce the nitro group at the ortho position.
Optimization Data:
| Step | Conditions | Yield |
|---|---|---|
| Sulfonylation | DCM, 25°C, 6h | 82% |
| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2h | 58% |
Challenges:
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Nitration requires precise temperature control to avoid over-oxidation.
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Regioselectivity is influenced by electron-donating methoxy groups, favoring ortho substitution.
Multi-Step Synthesis from 5-Chloro-2-methoxybenzamide
A longer route starting from 5-chloro-2-methoxybenzamide enables functional group compatibility checks.
Pathway:
-
Chlorosulfonation : Treat the benzamide with chlorosulfonic acid (ClSO₃H) at 50°C to form 5-chloro-2-methoxybenzenesulfonyl chloride .
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Aminolysis : React with 2-nitroaniline in DCM using pyridine.
Critical Parameters:
-
Chlorosulfonation time: 3–4 hours (prolonged exposure degrades the methoxy group).
-
Aminolysis temperature: 25–30°C (higher temperatures promote side reactions).
Catalytic Methods for Enhanced Efficiency
Recent advances employ transition metal catalysts to accelerate sulfonamide bond formation.
Example:
Advantages:
Green Chemistry Approaches
Water-based or solvent-free methods minimize environmental impact.
Aqueous Synthesis:
Benefits:
Analytical Characterization
Successful synthesis is confirmed by:
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¹H NMR : δ 8.10 (d, J = 8.5 Hz, 1H, Ar–H), 7.85 (t, J = 7.8 Hz, 1H, Ar–H), 7.60 (d, J = 2.5 Hz, 1H, Ar–H).
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IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Industrial-Scale Considerations
For bulk production:
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Cost Efficiency : Use 2-nitrobenzenesulfonyl chloride in excess (1.5 equiv.) to drive reaction completion.
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Purification : Crystallization from ethanol/water mixtures achieves >98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 75 | 95 | High |
| Post-Sulfonylation Nitration | 47 | 90 | Moderate |
| Catalytic (CuI) | 85 | 97 | High |
| Aqueous | 70 | 93 | High |
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-2-nitrobenzenesulfonamide.
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
Biological Activities
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide exhibits various biological activities, which can be categorized as follows:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial reproduction .
- Anti-inflammatory Effects : This compound has shown potential in modulating inflammatory responses. Studies have demonstrated that related sulfonamide compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural modifications could enhance its efficacy against certain cancer cell lines, although further research is necessary to establish definitive results.
Synthesis and Modification
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride under basic conditions. This method yields the desired sulfonamide with a high degree of purity and yield .
Table 1: Synthesis Overview
| Reactants | Conditions | Yield |
|---|---|---|
| Benzenesulfonyl chloride + 5-chloro-2-methoxyaniline | Aqueous sodium carbonate, room temperature | ~71% |
Case Study 1: Anti-inflammatory Activity
In a recent study, this compound was evaluated for its anti-inflammatory properties using in vitro assays on macrophage cultures. The results indicated a significant reduction in the secretion of inflammatory mediators at non-cytotoxic concentrations, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of sulfonamides similar to this compound. The findings revealed that these compounds effectively inhibited the growth of various bacterial strains, highlighting their potential utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Effects on Molecular Conformation
Key Observations :
- Electron-Withdrawing Groups : The 5-Cl and 2-OCH₃ substituents in the target compound enhance electron withdrawal, stabilizing hydrogen bonds critical for enzyme inhibition .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, often utilized in medicinal chemistry, exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for further research in therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide group linked to a nitro-substituted aromatic ring and a chloro-methoxy phenyl moiety. The presence of these functional groups is crucial for its biological activity.
Chemical Formula
- Molecular Formula : CHClNOS
- Molecular Weight : 304.74 g/mol
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : The compound has shown activity against acetylcholinesterase and butyrylcholinesterase, indicating potential in treating neurodegenerative diseases such as Alzheimer's.
- Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's overall biological activity.
- Immune Response Modulation : Studies indicate that it may enhance immune responses when used as a co-adjuvant in vaccination protocols .
Structure-Activity Relationship (SAR)
SAR studies have identified key substituents that influence the biological activity of sulfonamide derivatives. For instance, the methoxy groups at the 2 and 5 positions of the phenyl ring are essential for maintaining activity. Removal or alteration of these groups leads to significant loss of function .
Table 1: Summary of SAR Findings
| Compound Variant | Substituents | Biological Activity | Notes |
|---|---|---|---|
| Original Compound | 5-Chloro, 2-Methoxy | High AChE Inhibition | Essential for activity |
| Variant A | 4-Chloro | Moderate AChE Inhibition | Reduced activity |
| Variant B | No Methoxy | No AChE Inhibition | Loss of function |
Study 1: Anticancer Activity
A study evaluated several sulfonamide derivatives, including this compound, for their antiproliferative effects on cancer cell lines (HT-29, MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, blocking cell cycle progression similarly to standard chemotherapeutics like cisplatin .
Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory activities of various sulfonamide derivatives demonstrated that this compound effectively inhibited acetylcholinesterase and butyrylcholinesterase. This inhibition suggests potential applications in treating conditions characterized by cholinergic dysfunction .
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves reacting 5-chloro-2-methoxyaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., sodium carbonate) to neutralize HCl byproducts . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity.
- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.
- Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride is critical, with excess base to ensure complete deprotonation.
Purification often involves recrystallization from methanol or ethanol, yielding ~70–75% pure product .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) are widely used for refining atomic coordinates and thermal parameters. Hydrogen atoms are typically positioned geometrically, except for NH groups, which are located via difference Fourier maps .
Example parameters: Triclinic P1 space group, a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å .
Q. What spectroscopic techniques are used to characterize this sulfonamide?
- NMR : and NMR confirm substituent positions. The sulfonamide NH proton appears as a singlet near δ 10–12 ppm .
- FT-IR : Key peaks include S=O stretching (1350–1150 cm) and N–H bending (3300–3200 cm) .
- HPLC-MS : Ensures purity (>95%) and verifies molecular ion peaks (e.g., [M+H] at m/z 298) .
Advanced Research Questions
Q. How do steric and electronic effects influence the conformational flexibility of this compound?
The molecule adopts a twisted conformation due to steric hindrance between the nitro group (electron-withdrawing) and the methoxy substituent. Key observations:
- Torsional angles : The S–N bond torsion angle is ~64–75°, with dihedral angles between aromatic rings ranging from 71–89° .
- Intermolecular interactions : Synergistic N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice .
Computational tools like Gaussian (DFT) or Mercury (crystal packing analysis) can model these effects .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response validation : Use standardized assays (e.g., enzyme inhibition IC) with positive controls.
- Purity verification : Combine HPLC (>99% purity) with elemental analysis (C, H, N, S within ±0.3% theoretical) .
- SAR studies : Compare derivatives (e.g., replacing Cl with F) to isolate substituent effects .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., carbonic anhydrase).
- Pharmacophore mapping : Identify key features (e.g., sulfonamide as a zinc-binding group) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- By-product formation : Nitro group reduction or sulfonamide hydrolysis may occur at elevated temperatures. Mitigate via inert atmospheres (N) and low-temperature reflux .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
